Crassicauline A, also known as Crassicauline I or [8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate, is a naturally occurring diterpenoid alkaloid. It is primarily isolated from various species of the Aconitum plant genus, commonly known as aconite or monkshood. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] This genus is known for its complex and diverse array of diterpenoid alkaloids, many of which exhibit potent biological activities. [ [], [], [] ]
Crassicauline A has garnered significant attention in scientific research due to its diverse biological activities. These activities include analgesic effects, insecticidal properties, and antiarrhythmic potential. [ [], [], [], [], [] ] This diverse profile makes Crassicauline A a valuable subject for investigating structure-activity relationships and exploring its potential applications in various fields.
Crassicauline A is a bioactive compound primarily derived from plants in the Aconitum genus, particularly Aconitum hemsleyanum and Aconitum geniculatum. It is classified as a diterpenoid alkaloid and is recognized for its pharmacological properties, including analgesic effects. The compound's structure is closely related to yunaconitine, differing mainly by the absence of a hydroxyl group at C-15, which enhances its stability and reduces susceptibility to oxidation during processing.
Crassicauline A is sourced from specific species of the Aconitum plant, which are known for their medicinal properties. The classification of Crassicauline A falls under:
These plants contain significant amounts of yunaconitine, which can be transformed into Crassicauline A through chemical synthesis.
The synthesis of Crassicauline A can be achieved through semi-synthesis from yunaconitine. The process involves two main steps:
Crassicauline A has a complex molecular structure characterized by multiple rings typical of diterpenoid alkaloids. Key structural features include:
The absence of a hydroxyl group at C-15 distinguishes it from similar compounds, contributing to its unique properties .
Crassicauline A undergoes various chemical reactions, particularly during processing methods like sand frying, which can alter its structure. High-performance liquid chromatography (HPLC) has been used to monitor these transformations, revealing at least two distinct pathways for structural changes under heat .
Key reactions include:
These reactions emphasize the compound's stability and potential for further chemical modifications.
The mechanism of action of Crassicauline A primarily involves its analgesic properties. It interacts with various receptors in the body, potentially modulating pain pathways. Research indicates that structural analogues of Crassicauline A may enhance its pharmacological efficacy while reducing side effects associated with traditional analgesics .
Data from studies suggest that the compound's activity may be linked to its ability to inhibit certain signaling pathways involved in pain perception.
Crassicauline A exhibits distinct physical and chemical properties that contribute to its functionality:
These properties are critical for understanding how Crassicauline A behaves in various environments and applications .
Crassicauline A has several scientific applications, particularly in pharmacology:
The versatility of Crassicauline A makes it a subject of interest in both medicinal chemistry and agricultural sciences .
Crassicauline A is predominantly found in Yunnan province-native Aconitum species, including Aconitum hemsleyanum (syn. A. crassicaule) and Aconitum bulleyanum [1] [8]. These plants thrive in high-altitude ecosystems of southwestern China and the eastern Himalayas. Ethnopharmacologically, crassicauline-rich roots are integral to Tibetan and Qiang medicinal systems for treating rheumatism, neurological disorders, and chronic pain [1]. Modern pharmacological studies validate its role as a potent analgesic, aligning with traditional applications for joint pain and inflammation [10].
Table 1: Aconitum Species Rich in Crassicauline A
Species | Geographical Distribution | Alkaloid Profile |
---|---|---|
Aconitum hemsleyanum | Yunnan, Sichuan (China) | High crassicauline A concentration |
Aconitum bulleyanum | Northwestern Yunnan (China) | Crassicauline A as primary alkaloid |
Aconitum kirinense | Gangwon-do (Korea) | Contains structural analogs |
Crassicauline A-containing Aconitum roots have been used for centuries in Asian traditional medicine, first documented in Qing Dynasty texts like "Sheng Cao Yao Xing Bei Yao" for sore throat and "heart pain" [2] [5]. Traditional processing methods—boiling, steaming, or sand frying—were developed to attenuate toxicity. Sand frying, a 15-minute stir-frying technique unique to ethnomedicine, transforms toxic diester alkaloids like crassicauline A into less cardiotoxic monoester derivatives [1]. This method contrasts with conventional Chinese processing (4–6 hours of boiling), highlighting culture-specific detoxification knowledge. Historical records emphasize its use in:
Table 2: Traditional Processing Methods for Crassicauline A-Containing Materials
Method | Duration | Temperature | Key Transformation |
---|---|---|---|
Sand Frying | 10–15 min | 180–220°C | Ester bond cleavage; structural analogs |
Water Boiling | 4–6 hours | 100°C | Hydrolysis to monoester/amine alkaloids |
Steaming | 6–8 hours | 100–120°C | Similar hydrolysis pathway to boiling |
Crassicauline A occurs across multiple Aconitum taxa but exhibits significant chemotypic variation influenced by geography and subspecies differentiation. Key sources include:
Structural analogs like 16-epi-pyroaconitine form during processing via dehydration or oxidation at C-15/C-3 positions. Notably, crassicauline A lacks a C-15 hydroxyl group, rendering it less oxidation-prone than aconitine during thermal processing [1]. Hybridization within Aconitum complicates taxonomic clarity, but HPLC-ESI-MS/MS methods enable precise alkaloid mapping across species [6] [8].
Crassicauline A lacks monograph-specific recognition in major pharmacopeias (USP, EP) but falls under broader Aconitum regulations requiring:
The United States Pharmacopeia (USP) mandates that any botanical preparation referencing compendial standards must comply with identity, strength, and purity tests per General Notices 6.30 [9]. While not FDA-approved, crassicauline A is legally marketed in China as an analgesic injection subject to:
Table 3: Global Regulatory Framework for Crassicauline A-Containing Products
Region | Regulatory Body | Status | Key Requirements |
---|---|---|---|
China | NMPA | Approved as injectable analgesic | Limit of toxic alkaloid analogs; HPLC-MS |
EU | EMA | Not approved; restricted to TCM formulas | Requires safety documentation |
USA | FDA | Not approved; research use only | USP <85> for endotoxin testing if injected |
Quality control challenges include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0